molecular formula C13H17NO4 B186042 4-(2,4-Dimethoxybenzoyl)morpholine CAS No. 53951-94-3

4-(2,4-Dimethoxybenzoyl)morpholine

Katalognummer B186042
CAS-Nummer: 53951-94-3
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: XQZNKJRFTGYVDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dimethoxybenzoyl)morpholine, also known as DMBM, is a chemical compound that has shown great potential in various scientific research applications. It is a heterocyclic organic compound with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. DMBM is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Wirkmechanismus

The mechanism of action of 4-(2,4-Dimethoxybenzoyl)morpholine involves its ability to bind to metal ions and form a complex that exhibits fluorescence. The fluorescence intensity of the complex is directly proportional to the concentration of the metal ion present, allowing for quantitative analysis. In photodynamic therapy, 4-(2,4-Dimethoxybenzoyl)morpholine is activated by light and produces reactive oxygen species that cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2,4-Dimethoxybenzoyl)morpholine has been shown to have low toxicity and minimal side effects in animal studies. It does not accumulate in the body and is rapidly eliminated through the urine. 4-(2,4-Dimethoxybenzoyl)morpholine has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(2,4-Dimethoxybenzoyl)morpholine in lab experiments include its high selectivity and sensitivity towards metal ions, its low toxicity, and its ability to act as a photosensitizer in photodynamic therapy. However, 4-(2,4-Dimethoxybenzoyl)morpholine is sensitive to light and air, which can affect its fluorescence properties. It also has a relatively short half-life in biological systems, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of 4-(2,4-Dimethoxybenzoyl)morpholine. One area of research is the development of new fluorescent probes based on the structure of 4-(2,4-Dimethoxybenzoyl)morpholine for the detection of other metal ions. Another area of research is the optimization of 4-(2,4-Dimethoxybenzoyl)morpholine as a photosensitizer for photodynamic therapy, including the development of new delivery systems to improve its efficacy. Additionally, the potential antioxidant properties of 4-(2,4-Dimethoxybenzoyl)morpholine could be further explored for their therapeutic potential in various diseases.

Synthesemethoden

The synthesis of 4-(2,4-Dimethoxybenzoyl)morpholine involves the reaction of 2,4-dimethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-(2,4-Dimethoxybenzoyl)morpholine as a white crystalline solid. The purity of the compound can be further increased by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dimethoxybenzoyl)morpholine has been extensively studied for its potential as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for various analytical applications. 4-(2,4-Dimethoxybenzoyl)morpholine has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent and destroy cancer cells.

Eigenschaften

CAS-Nummer

53951-94-3

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

(2,4-dimethoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H17NO4/c1-16-10-3-4-11(12(9-10)17-2)13(15)14-5-7-18-8-6-14/h3-4,9H,5-8H2,1-2H3

InChI-Schlüssel

XQZNKJRFTGYVDR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC

Andere CAS-Nummern

53951-94-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.